2-cyclobutylpropan-1-amine hydrochloride
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Overview
Description
2-cyclobutylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a hydrochloride salt form of 2-cyclobutylpropan-1-amine, which is an amine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutylpropan-1-amine hydrochloride typically involves the alkylation of ammonia or an amine with a suitable alkyl halide. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine product. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: New amine derivatives with different alkyl or acyl groups.
Scientific Research Applications
2-cyclobutylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-cyclobutylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler amine with a cyclobutyl group.
2-cyclobutylpropan-1-ol: An alcohol derivative with a similar carbon skeleton.
Cyclobutylmethylamine: An amine with a cyclobutylmethyl group.
Uniqueness
2-cyclobutylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclobutyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
2551117-18-9 |
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Molecular Formula |
C7H16ClN |
Molecular Weight |
149.66 g/mol |
IUPAC Name |
2-cyclobutylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6(5-8)7-3-2-4-7;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
QBFLRRWKPYMRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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